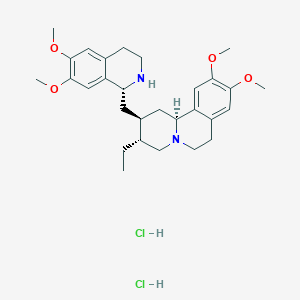

EMETINA DIHIDROCLORURO

Descripción general

Descripción

La emetina es un alcaloide natural derivado de la raíz de la planta ipecacuana, específicamente de Psychotria ipecacuanha. Históricamente se ha utilizado como agente antiprotozoario y emético (inductor del vómito). El compuesto es conocido por sus potentes actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antiparasitarias .

Mecanismo De Acción

La emetina ejerce sus efectos principalmente inhibiendo la síntesis de proteínas en las células eucariotas. Se une a la subunidad ribosómica 40S, impidiendo el paso de translocación en la síntesis de proteínas. Esta inhibición afecta varios procesos celulares, incluida la replicación del ADN y la síntesis de ARN . La emetina también regula múltiples vías de señalización, como MAPKs, Wnt/β-catenina, PI3K/AKT e Hippo/YAP, contribuyendo a sus actividades anticancerígenas y antivirales .

Aplicaciones Científicas De Investigación

La emetina tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Emetine Dihydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This binding inhibits translocation, a crucial step in protein synthesis where the mRNA moves relative to the ribosome . The inhibition of protein synthesis by Emetine Dihydrochloride is irreversible . When Emetine Dihydrochloride is added to a suspension of cells, such as HeLa cells or reticulocytes, there is an increase in polyribosomes and a decrease in single ribosomes .

Cellular Effects

Emetine Dihydrochloride has a significant impact on various types of cells and cellular processes. It inhibits protein synthesis, which can lead to a decrease in the expression of certain proteins . This can have a profound effect on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Emetine Dihydrochloride has been shown to have antiviral activity against dengue virus infection and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Molecular Mechanism

The molecular mechanism of action of Emetine Dihydrochloride involves its binding to the 40S ribosomal subunit, which inhibits the translocation step of protein synthesis . This prevents the movement of the ribosome along the mRNA, effectively blocking protein synthesis . Emetine Dihydrochloride can also interfere with DNA replication in the early S phase .

Temporal Effects in Laboratory Settings

Emetine Dihydrochloride’s effects can change over time in laboratory settings. For instance, the inhibition of protein synthesis by Emetine Dihydrochloride is irreversible

Dosage Effects in Animal Models

In animal models, the effects of Emetine Dihydrochloride can vary with different dosages. For example, in a study on Type 1 Diabetes Mellitus in mice, Emetine Dihydrochloride significantly attenuated hyperglycemia, reduced TNF levels in the pancreas, and attenuated insulitis when administered at low doses .

Metabolic Pathways

Emetine Dihydrochloride is involved in several metabolic pathways. It inhibits protein synthesis, which can impact various metabolic processes within the cell

Transport and Distribution

Given its ability to bind to the 40S ribosomal subunit, it is likely that it can be transported to wherever ribosomes are present within the cell . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well defined.

Subcellular Localization

The subcellular localization of Emetine Dihydrochloride is likely to be wherever the ribosomes are located, given its mechanism of action

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La emetina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del alcaloide de la raíz de ipecacuana, seguida de procesos de purificación. La estructura química y la estereoquímica de la emetina se elucidaron mediante experimentos de degradación química .

Métodos de producción industrial

La producción industrial de emetina típicamente implica la extracción de la raíz de ipecacuana, seguida de una serie de pasos de purificación para aislar el compuesto. El proceso incluye extracción con solventes, cristalización y técnicas cromatográficas para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La emetina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La emetina se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la emetina.

Sustitución: La emetina puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran emetina incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de dehidroemmetina, un compuesto con actividades biológicas similares pero con menos efectos secundarios .

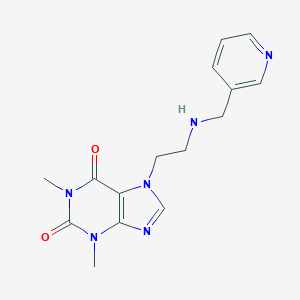

Comparación Con Compuestos Similares

Compuestos similares

Cefalina: Un análogo desmetilado de la emetina que se encuentra en la raíz de ipecacuana.

Dehidroemmetina: Un análogo sintético con propiedades antiamébicas similares pero con menos efectos secundarios.

Licorina: Otro alcaloide con propiedades antivirales.

Singularidad

La emetina es única debido a sus potentes actividades biológicas y su capacidad para inhibir la síntesis de proteínas a bajas concentraciones. Su amplio espectro de actividad contra diversos patógenos y células cancerosas la convierte en un compuesto valioso en la investigación científica y la medicina .

Propiedades

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVVAXYIELKVAI-CKBKHPSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

316-42-7 (di-hydrochloride) | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022980 | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE AMORPHOUS POWDER | |

CAS No. |

483-18-1, 316-42-7 | |

| Record name | (-)-Emetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74 °C | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

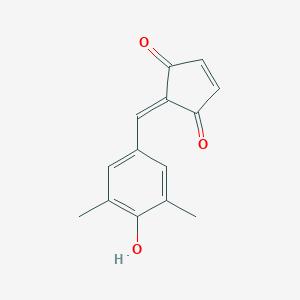

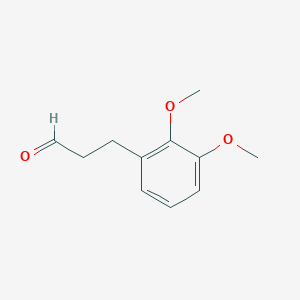

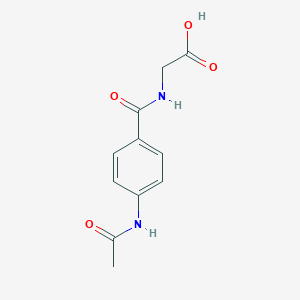

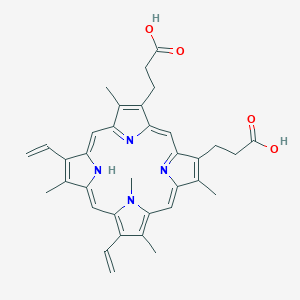

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

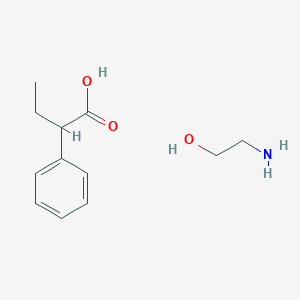

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of emetine dihydrochloride?

A1: Emetine dihydrochloride primarily exerts its effects by inhibiting protein synthesis. It binds to the ribosomes of eukaryotic cells, specifically targeting the 40S subunit [, ]. This binding interferes with the translocation step of protein synthesis, effectively blocking the production of new proteins. [, , ].

Q2: How does emetine dihydrochloride's inhibition of protein synthesis translate to its observed effects in various diseases?

A2: By inhibiting protein synthesis, emetine dihydrochloride disrupts essential cellular processes required for cell survival and proliferation. In parasitic infections like amoebiasis, this leads to parasite death []. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit tumor growth [, , ]. In viral infections, it can interfere with viral replication [, ].

Q3: What are the downstream effects of emetine dihydrochloride on cellular signaling pathways?

A4: Research indicates that emetine dihydrochloride can influence various cellular signaling pathways. For example, it has been shown to inhibit epithelial-mesenchymal transition (EMT) by blocking the Smad3 signaling pathway, suggesting a potential role in mitigating radiation-induced lung injury []. In bladder cancer cells, emetine dihydrochloride has been observed to preferentially inhibit HIF1α and HIF2α expression []. It can also regulate the alternative splicing of caspase 9, a crucial protein involved in apoptosis [].

Q4: What is the molecular formula and weight of emetine dihydrochloride?

A4: The molecular formula of emetine dihydrochloride is C29H40N2O4 · 2HCl, and its molecular weight is 553.58 g/mol.

Q5: Has any research explored the structure-activity relationship (SAR) of emetine dihydrochloride?

A6: Yes, studies have investigated the SAR of emetine dihydrochloride, particularly in the context of its antimalarial activity [, , ]. Researchers have synthesized and evaluated dehydroemetine, a synthetic analog. The (-)-R,S-dehydroemetine diastereomer displayed similar potency to emetine dihydrochloride against Plasmodium falciparum, while the (-)-S,S-dehydroisoemetine isomer showed significantly reduced activity. This suggests that specific stereochemical features are crucial for its antimalarial activity [, , ].

Q6: What is known about the stability and formulation of emetine dihydrochloride?

A7: Emetine dihydrochloride is known to be a relatively unstable compound, susceptible to degradation under certain conditions. Research is exploring strategies to enhance its stability, solubility, and bioavailability. One approach involves developing nanoparticle delivery systems. For instance, studies are investigating the use of lipid-based nanoparticles to encapsulate emetine dihydrochloride, aiming to protect it from degradation and improve its delivery to target cells [].

Q7: What is the pharmacokinetic profile of emetine dihydrochloride?

A8: Emetine dihydrochloride exhibits relatively rapid absorption following intramuscular or subcutaneous administration. It undergoes widespread distribution throughout the body, accumulating in tissues such as the liver, kidneys, and lungs. It is primarily metabolized in the liver and excreted through the kidneys [].

Q8: What is the evidence for the efficacy of emetine dihydrochloride in various disease models?

A9: Emetine dihydrochloride has shown efficacy in in vitro and in vivo models of amebiasis, demonstrating its ability to kill Entamoeba histolytica parasites [, ]. In preclinical cancer models, it has exhibited antitumor activity against bladder cancer, leukemia, and other cancer types [, , , , ]. Research on its antiviral activity against dengue virus and hantaviruses has also shown promising results in vitro [, ].

Q9: What are the major toxicological concerns associated with emetine dihydrochloride?

A10: Emetine dihydrochloride is known for its potential toxicity, particularly its cardiotoxic effects [, ]. It can cause dose-dependent cardiac abnormalities, including arrhythmias and myocarditis. Its use has been associated with nausea and vomiting [, , ]. Careful monitoring and dose adjustments are crucial to mitigate its toxic effects.

Q10: What are the potential applications of drug delivery and targeting strategies for emetine dihydrochloride?

A11: Drug delivery systems like nanoparticles hold promise for enhancing the therapeutic index of emetine dihydrochloride by improving its delivery to target tissues and reducing off-target effects []. This could be particularly beneficial for applications like cancer therapy, where targeted delivery can enhance efficacy and minimize systemic toxicity [].

Q11: Is there any research on biomarkers for predicting emetine dihydrochloride's efficacy or toxicity?

A12: While research on biomarkers specific to emetine dihydrochloride is limited, some studies suggest potential candidates. For instance, investigating the expression levels of specific microRNAs, like miR-106b, could provide insights into the prognosis of bladder cancers treated with emetine dihydrochloride [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)